molecular formula C15H24N2O B13010922 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine

Katalognummer: B13010922
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: KNTAFUNFSLQJNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with an amine group and a methoxy group attached to a cyclobutyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the cyclobutylmethanol derivative, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxypyridin-3-amine: A simpler analog with similar structural features.

    Cyclobutylmethanol derivatives: Compounds with similar cyclobutyl groups.

Uniqueness

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine is unique due to its combination of a cyclobutyl ring with a pyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C15H24N2O

Molekulargewicht

248.36 g/mol

IUPAC-Name

6-[[3-methyl-1-(2-methylpropyl)cyclobutyl]methoxy]pyridin-3-amine

InChI

InChI=1S/C15H24N2O/c1-11(2)6-15(7-12(3)8-15)10-18-14-5-4-13(16)9-17-14/h4-5,9,11-12H,6-8,10,16H2,1-3H3

InChI-Schlüssel

KNTAFUNFSLQJNO-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C1)(CC(C)C)COC2=NC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.